molecular formula C20H19ClO4S B12184584 4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate

4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate

Cat. No.: B12184584
M. Wt: 390.9 g/mol
InChI Key: NCSKDABPNNUVAF-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a chloro-substituted dimethylphenyl group and an ethoxynaphthalene sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate typically involves multi-step organic reactions. One common approach is the sulfonation of 6-ethoxynaphthalene, followed by the coupling of the resulting sulfonic acid derivative with 4-chloro-3,5-dimethylphenol. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry may be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the sulfonate group, converting it to a sulfinic acid or thiol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may require catalysts such as palladium or copper, along with suitable solvents like dimethylformamide or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be employed in studies involving enzyme inhibition or as a probe for investigating biological pathways.

    Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate involves its interaction with specific molecular targets. The chloro and sulfonate groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: Shares the chloro-dimethylphenyl moiety but lacks the ethoxynaphthalene sulfonate group.

    6-Ethoxynaphthalene-2-sulfonic acid: Contains the ethoxynaphthalene sulfonate group but lacks the chloro-dimethylphenyl moiety.

Uniqueness

4-Chloro-3,5-dimethylphenyl 6-ethoxynaphthalene-2-sulfonate is unique due to the combination of its structural elements, which confer distinct chemical properties and potential applications. The presence of both the chloro-dimethylphenyl and ethoxynaphthalene sulfonate groups allows for versatile reactivity and a broad range of uses in scientific research.

Properties

Molecular Formula

C20H19ClO4S

Molecular Weight

390.9 g/mol

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 6-ethoxynaphthalene-2-sulfonate

InChI

InChI=1S/C20H19ClO4S/c1-4-24-17-7-5-16-12-19(8-6-15(16)11-17)26(22,23)25-18-9-13(2)20(21)14(3)10-18/h5-12H,4H2,1-3H3

InChI Key

NCSKDABPNNUVAF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)OC3=CC(=C(C(=C3)C)Cl)C

Origin of Product

United States

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